molecular formula C27H24FN3O4S B2707221 2-((4-fluorobenzyl)thio)-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)quinazolin-4(3H)-one CAS No. 1115405-77-0

2-((4-fluorobenzyl)thio)-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)quinazolin-4(3H)-one

Cat. No. B2707221
CAS RN: 1115405-77-0
M. Wt: 505.56
InChI Key: IOMGLUBMLWGBMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-fluorobenzyl)thio)-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H24FN3O4S and its molecular weight is 505.56. The purity is usually 95%.
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Scientific Research Applications

Radioiodination and Biodistribution

The compound 3-benzyl-2-((3-methoxybenzyl)thio)benzo[g]quinazolin-4(3H)-one, similar in structure, was radiolabeled with iodine for potential use in tumor imaging. This study revealed the compound's ability to be successfully labeled and its subsequent uptake in tumor cells, suggesting its utility in developing radiopharmaceuticals for targeting tumor cells (Al-Salahi et al., 2018).

Antimicrobial and Anticancer Evaluation

A series of quinazolin-4(3H)-one derivatives displayed significant antimicrobial and anticancer properties. One specific derivative was noted for its strong antimicrobial effect, while another showed potent anticancer activity against human colon cancer cell lines, surpassing even 5-fluorouracil in efficacy (Deep et al., 2013).

Synthesis and Crystal Structure Analysis

Research on the synthesis and crystal structure of quinazolinone derivatives, including those with morpholinomethyl components, contributes to understanding the molecular interactions and potential for creating supramolecular networks. These insights are crucial for designing compounds with desired biological activities (Banu et al., 2013).

Anti-Inflammatory Activity

Fluorine-substituted quinazolin-2-amine derivatives were synthesized and showed significant potential for inhibitory effects on LPS-induced NO secretion. This suggests their utility in developing treatments for inflammation-related conditions (Sun et al., 2019).

Novel Synthesis Approaches

Innovative synthetic methods for quinazoline derivatives, like ZD1839 (Gefitinib), have been explored. These methods offer advantages in terms of reaction conditions, material availability, and operational convenience, potentially leading to more efficient production processes for pharmacologically active quinazolines (Ping, 2005).

properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O4S/c1-34-22-4-2-3-21(16-22)31-26(33)23-10-7-19(25(32)30-11-13-35-14-12-30)15-24(23)29-27(31)36-17-18-5-8-20(28)9-6-18/h2-10,15-16H,11-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMGLUBMLWGBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)N4CCOCC4)N=C2SCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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